((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine
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Overview
Description
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is an organic compound that features a benzodioxin ring system fused with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, which then undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide): Contains a phenylhydrazinecarbothioamide group, offering different reactivity and applications.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is unique due to its combination of a benzodioxin ring and a hydrazine moiety, which provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-6-7-2-1-3-8-9(7)13-5-4-12-8/h1-3,11H,4-6,10H2 |
InChI Key |
DKGLFLLKQJBLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CNN |
Origin of Product |
United States |
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